Product packaging for MIF-IN-4 hydrochloride(Cat. No.:)

MIF-IN-4 hydrochloride

Cat. No.: B12427288
M. Wt: 493.0 g/mol
InChI Key: JPZMCQXVFKETSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of Macrophage Migration Inhibitory Factor

Macrophage Migration Inhibitory Factor (MIF) was one of the first cytokines to be identified. embopress.org Its discovery dates back to 1966 through independent studies by Barry Bloom and John David. mdpi.com Initially, MIF was described as a soluble factor derived from activated T-lymphocytes that played a role in delayed-type hypersensitivity by inhibiting the random migration of macrophages in vitro. mdpi.comahajournals.orgnih.gov This observation gave the factor its name. For many years, progress in understanding MIF was slow due to challenges in producing a pure, recombinant protein. oup.com

A significant breakthrough occurred in 1993 when researchers investigating novel neuroendocrine mediators identified a protein secreted by the anterior pituitary gland in response to endotoxins, which turned out to be MIF. oup.com This finding re-evaluated MIF as not just a lymphokine but also a pituitary hormone and a pro-inflammatory cytokine. researchgate.net Subsequent research revealed that MIF is widely expressed in numerous cell types and plays a pivotal role as an upstream mediator of the innate immune system. frontiersin.org

MIF as a Pleiotropic Cytokine: Diverse Roles in Biological Systems

MIF is now recognized as a highly conserved, pleiotropic cytokine with a wide array of biological functions that extend far beyond its initial description. researchgate.netfrontiersin.orgpor-journal.com It is involved in a multitude of physiological and pathological processes. por-journal.com Unlike most cytokines, MIF is pre-formed and stored within the cytoplasm of various cells, allowing for its rapid release in response to stimuli. researchgate.netpnas.org

Its pleiotropic nature is demonstrated by its capacity to act as a cytokine, a hormone, and an enzyme. researchgate.net MIF is a critical regulator of inflammation and immunity and has been implicated in the pathogenesis of inflammatory and autoimmune diseases, cancer, and cardiovascular conditions. mdpi.comahajournals.orgpor-journal.comotago.ac.nz It exerts its effects by binding to several cell surface receptors, including CD74, which is its primary receptor, as well as the chemokine receptors CXCR2, CXCR4, and CXCR7. mdpi.comfrontiersin.org The interaction with these receptors, particularly the CD74/CD44 complex, initiates downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which regulate key cellular functions. oup.commdpi.com A unique characteristic of MIF is its ability to counteract the anti-inflammatory and immunosuppressive effects of glucocorticoids, placing it in a central regulatory position within the immune system. por-journal.compnas.orgpnas.org

Immune Regulation: Innate and Adaptive Responses

MIF is a crucial mediator of both innate and adaptive immunity. por-journal.comotago.ac.nz It is considered an upstream regulator of the innate immune response, constitutively expressed and stored in a variety of immune cells, including T-cells, monocytes, and macrophages. pnas.orgresearchgate.net Upon stimulation by pathogens or inflammatory signals, MIF is rapidly secreted and promotes the production of other pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, IL-8, and Interferon-gamma (IFN-γ), thereby amplifying the inflammatory cascade. por-journal.comresearchgate.net

MIF's role in innate immunity is also highlighted by its ability to activate macrophages, enhancing their phagocytic and tumoricidal activities. researchgate.net In adaptive immunity, MIF is required for T-cell activation and the subsequent production of antibodies by B-cells. pnas.org

A distinctive feature of MIF's regulatory function is its relationship with glucocorticoids. Glucocorticoids are potent anti-inflammatory agents, and MIF can override their inhibitory effects on cytokine production. oup.compnas.org This counter-regulation suggests that MIF plays a vital role in sustaining an immune response, even in the presence of endogenous or therapeutic steroids. por-journal.com This dynamic balance is critical in managing the host's response to infection and inflammation. pnas.org

Cellular Processes: Proliferation, Apoptosis, Migration, Angiogenesis

MIF exerts significant influence over fundamental cellular processes, which contributes to its role in various pathologies, including cancer. por-journal.comresearchgate.net

Proliferation: MIF promotes cell proliferation by activating key signaling pathways. por-journal.com The interaction of MIF with its receptor CD74 can trigger the PI3K/Akt and ERK1/2 MAPK pathways, which are central to cell survival and growth. mdpi.comspandidos-publications.comoncotarget.com This proliferative effect has been observed in various cancer cell lines. spandidos-publications.com

Apoptosis: MIF can inhibit apoptosis, or programmed cell death. mdpi.com One of the key mechanisms is the inhibition of the tumor suppressor p53, which plays a critical role in initiating apoptosis in response to cellular stress. por-journal.comoncotarget.com By blocking p53-dependent apoptosis, MIF contributes to the survival and growth of tumor cells. por-journal.com

Migration: As its name suggests, MIF influences cell migration. mdpi.com It has been shown to promote the migration and invasion of cancer cells, often through its interaction with chemokine receptors like CXCR4. mdpi.comspandidos-publications.com

Angiogenesis: MIF is involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. researchgate.netresearchgate.net It stimulates the production of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF). por-journal.comspandidos-publications.com

These multifaceted roles in cellular processes underscore MIF's importance in tumorigenesis, where it can promote tumor cell proliferation, inhibit cell death, and facilitate the development of a supportive tumor microenvironment. por-journal.commdpi.comresearchgate.net

Cellular ProcessRole of MIFAssociated Signaling Pathways
Proliferation Promotes cell survival and growth. spandidos-publications.comPI3K/Akt, MAPK/ERK1/2 mdpi.comoncotarget.com
Apoptosis Inhibits p53-dependent apoptosis. por-journal.comp53 pathway por-journal.comoncotarget.com
Migration Promotes cell migration and invasion. mdpi.comCXCR4 signaling spandidos-publications.com
Angiogenesis Stimulates the production of angiogenic factors (e.g., VEGF). por-journal.com-

Enzymatic Activities of MIF

Beyond its cytokine functions, MIF possesses intrinsic enzymatic activities, a unique feature that sets it apart from other cytokines and has led to it being termed a "cytozyme". nih.gov

MIF was found to possess keto-enol tautomerase activity. nih.gov This enzymatic function was discovered based on its structural homology with bacterial isomerases, such as 4-oxalocrotonate tautomerase. nih.govnih.gov MIF can catalyze the tautomerization of non-physiological substrates like D-dopachrome and phenylpyruvate. embopress.orgnih.gov

The catalytic site for this activity is located at the N-terminus of the protein. Specifically, the N-terminal proline residue (Pro-1) acts as the general base catalyst for the reaction. nih.govnih.govembopress.org This Pro-1 is invariant among all known MIF homologues and has an unusually low pKa value, which makes it highly reactive. embopress.orgnih.gov Mutation of this single amino acid to glycine (B1666218) significantly diminishes both the catalytic and the cytokine activity of MIF, suggesting a direct link between its enzymatic site and its biological function. embopress.orgembopress.org While the precise physiological substrate for MIF's tautomerase activity remains unidentified, inhibition of this enzymatic function has been a key strategy in developing therapeutic inhibitors. otago.ac.nz

In addition to its tautomerase activity, MIF also exhibits oxidoreductase activity. physiology.orgnih.gov This function is mediated by a conserved Cys-X-X-Cys (CXXC) motif located at positions 57 and 60 of the protein sequence. physiology.org This motif is a consensus sequence found in the thiol-protein oxidoreductase superfamily, which includes enzymes like thioredoxins. nih.gov

The CXXC domain allows MIF to act as a redox catalyst, participating in disulfide-mediated redox reactions. nih.govphysiology.org This activity is thought to play a role in protecting cells from oxidative stress and in regulating cellular redox homeostasis. nih.govphysiology.org For instance, the oxidoreductase function of MIF has been shown to protect cardiomyocytes from ischemia-reperfusion injury by reducing oxidative stress. physiology.org While the redox activity of MIF is generally lower than that of dedicated oxidoreductases like thioredoxin, it is crucial for some of its biological effects, including the inhibition of apoptosis. nih.gov Mutation of the cysteine residues within this motif can modulate MIF's enzymatic and biological functions. biorxiv.org

Enzymatic ActivityCatalytic Site / MotifKey Function
Keto-Enol Tautomerase N-terminal Proline-1 nih.govembopress.orgCatalyzes keto-enol isomerization. nih.gov
Oxidoreductase Cys-X-X-Cys Motif (Cys57-X-X-Cys60) physiology.orgMediates redox reactions and protects against oxidative stress. nih.govphysiology.org
Unidentified Physiological Substrates and Biological Relevance of Enzymatic Activity

A distinctive feature of MIF is its inherent enzymatic activity, specifically its ability to function as a tautomerase. uniprot.orgpnas.org It can catalyze the isomerization of non-physiological substrates like D-dopachrome and L-dopachrome methyl ester, as well as phenylpyruvate and p-hydroxyphenylpyruvate. por-journal.comembopress.org However, the true physiological substrates for MIF's enzymatic activity remain unidentified. mapmygenome.inpnas.orgmedchemexpress.com The intracellular localization of potential substrates like phenylpyruvate and p-hydroxyphenylpyruvate, coupled with their low serum concentrations compared to the enzyme's kinetic parameters, makes them unlikely candidates for extracellular MIF. embopress.org

MIF Signaling Pathways and Receptor Interactions

MIF exerts its diverse biological effects by engaging with a variety of cell surface receptors and intracellular proteins. This complex network of interactions allows for a nuanced and context-dependent regulation of cellular responses.

CD74 and CD44 Receptor Complex Activation

The primary and high-affinity receptor for MIF is CD74, the invariant chain of the major histocompatibility complex (MHC) class II. frontiersin.orgfrontiersin.org Upon binding to the extracellular domain of CD74, MIF initiates a signaling cascade. frontiersin.org However, CD74 lacks an intrinsic signaling domain and relies on a co-receptor, CD44, to transduce the signal. nih.govnih.gov The formation of a MIF-CD74-CD44 complex is essential for downstream signaling events, including the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway. frontiersin.orgnih.govnih.gov This activation is dependent on the Src tyrosine kinase. nih.govnih.gov The interaction leads to the phosphorylation of the intracytoplasmic domains of both CD74 and CD44. nih.govpnas.org Beyond ERK, this receptor complex can also trigger other critical signaling pathways such as PI3K-Akt, NF-κB, and AMP-activated protein kinase (AMPK), all of which play significant roles in cell proliferation and survival. creative-diagnostics.comfrontiersin.org

CXCR2 and CXCR4 Chemokine Receptor Engagement

In addition to the CD74/CD44 complex, MIF also functions as a non-cognate ligand for the chemokine receptors CXCR2 and CXCR4. patsnap.comcreative-diagnostics.comnih.gov This interaction is crucial for MIF's chemokine-like activities, particularly in promoting leukocyte recruitment during inflammatory processes like atherosclerosis. creative-diagnostics.comnih.govpnas.org The binding of MIF to CXCR2 and CXCR4 triggers G protein-coupled signaling, leading to effects on cell survival, proliferation, and chemotaxis. researchgate.net Notably, MIF-mediated recruitment of monocytes and neutrophils is primarily mediated through CXCR2, while T-cell recruitment is dependent on CXCR4. frontiersin.orgresearchgate.net Interestingly, evidence suggests a cooperative engagement between CXCR4 and CD74 in mediating MIF-induced B-cell migration. aai.org The interaction of MIF with these chemokine receptors can also occur in the context of heterodimers, such as CXCR2/CD74, which has been implicated in amplifying MIF-mediated signaling. frontiersin.org

Intracellular Protein-Protein Interactions (e.g., JAB1, AIF, HTRA1, BNIPL)

MIF's influence extends into the intracellular environment through direct protein-protein interactions. A key intracellular binding partner is the Jab1 (c-Jun activation domain-binding protein-1), a coactivator of AP-1 transcription. nih.gov MIF can colocalize with Jab1 in the cytosol and, following endocytosis, bind to it, thereby inhibiting Jab1-enhanced AP-1 activity. nih.gov This interaction also leads to the stabilization of the cyclin-dependent kinase inhibitor p27Kip1. nih.gov

Furthermore, MIF has been shown to interact with other intracellular proteins, including:

AIF (Apoptosis-Inducing Factor): While the direct interaction with AIF is a subject of ongoing research, MIF's role in regulating apoptosis is well-established.

HTRA1 (HtrA serine peptidase 1): MIF interacts with HTRA1 to inhibit its proteolytic activity, which can impact cell growth and differentiation. creative-diagnostics.comnih.gov

BNIPL (BCL2/adenovirus E1B 19kDa interacting protein 2-like): The interaction between MIF and BNIPL suggests a role for MIF in the process of apoptosis. creative-diagnostics.comnih.gov

These intracellular interactions highlight a receptor-independent mechanism through which MIF can modulate fundamental cellular processes.

MIF as a Critical Regulator in Pathophysiological Processes

The central role of MIF in orchestrating inflammatory and immune responses positions it as a critical factor in the pathogenesis of numerous diseases.

Inflammation and Autoimmunity

MIF is a potent pro-inflammatory cytokine that plays a pivotal role in both acute and chronic inflammatory conditions. nih.govpor-journal.com It promotes the production of other inflammatory mediators, such as TNF-α and IL-1β, and stimulates the recruitment and activation of various immune cells, including macrophages, neutrophils, and T lymphocytes, thereby amplifying the inflammatory response. creative-diagnostics.com MIF's ability to counter-regulate the anti-inflammatory effects of glucocorticoids further solidifies its pro-inflammatory stance. nih.govpnas.org

This potent pro-inflammatory activity implicates MIF in the development and progression of a wide range of autoimmune diseases. por-journal.comfrontiersin.org Elevated levels of MIF have been associated with conditions such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis. patsnap.comfrontiersin.orgaai.org In the context of autoimmunity, MIF contributes to tissue damage by sustaining chronic inflammation. mdpi.comaai.org Genetic studies have also identified associations between MIF polymorphisms and an increased susceptibility to various autoimmune and inflammatory diseases. frontiersin.org Neutralizing MIF activity, either through antibodies or genetic deletion, has been shown to suppress inflammatory responses in several animal models of human autoimmune diseases. aai.org

Oncogenesis and Tumor Microenvironment Modulation

MIF is a significant contributor to cancer development and progression, influencing nearly all hallmarks of cancer. por-journal.comnih.gov Elevated levels of MIF are found in numerous human cancers, including breast, prostate, lung, glioblastoma, and colorectal cancer, where its expression often correlates with increased tumor aggressiveness, metastasis, and poor patient prognosis. por-journal.commdpi.comspandidos-publications.comnih.gov

MIF's pro-tumorigenic activities are multifaceted:

Proliferation and Survival: It promotes the proliferation of cancer cells and helps them evade apoptosis, in part by suppressing the tumor suppressor protein p53. por-journal.comnih.govspandidos-publications.com

Immune Evasion: MIF is instrumental in shaping an immunosuppressive tumor microenvironment (TME). nih.gov It can promote the accumulation and function of myeloid-derived suppressor cells (MDSCs) and regulatory T cells, which dampen anti-tumor immune responses. por-journal.comnih.gov

Inflammation and Angiogenesis: As a key inflammatory cytokine, MIF fosters a state of chronic, tumor-promoting inflammation within the TME. por-journal.comnih.gov It also stimulates angiogenesis, the formation of new blood vessels necessary for tumor growth. spandidos-publications.com

Invasion and Metastasis: MIF enhances the ability of cancer cells to invade surrounding tissues and metastasize to distant sites. por-journal.comspandidos-publications.com

Both tumor cells and associated stromal cells can produce MIF, which in turn recruits and modulates immune cells within the TME to create a landscape favorable for tumor growth. mdpi.comnih.gov

Metabolic Dysfunction

A growing body of evidence links MIF to metabolic diseases, including obesity, insulin (B600854) resistance, and type 2 diabetes. nih.govplos.org Circulating levels of MIF are often elevated in individuals with obesity and are positively correlated with body mass index (BMI) and insulin resistance. nih.govplos.org

MIF contributes to metabolic dysfunction through several mechanisms:

Insulin Resistance: MIF can directly impair insulin signaling pathways in key metabolic tissues like adipose tissue, liver, and muscle. nih.govjci.org Studies have shown that MIF deficiency can protect against the development of diet-induced insulin resistance and glucose intolerance by reducing chronic inflammation in white adipose tissue. plos.orgahajournals.org

Adipose Tissue Inflammation: Obesity is characterized by a state of chronic low-grade inflammation in adipose tissue, a key driver of insulin resistance. MIF promotes this inflammation, in part by mediating macrophage infiltration into fat depots. plos.orgahajournals.org

Lipid Metabolism: MIF plays a role in regulating lipid storage and breakdown. It can inhibit the enzyme lipoprotein lipase (B570770) (LPL), which is responsible for breaking down triglycerides, thereby contributing to elevated lipid levels in the blood (hypertriglyceridemia). umanitoba.ca Research has also shown that MIF is a critical mediator of the metabolic side effects, such as abnormal fat deposition and insulin resistance, associated with certain atypical antipsychotic medications. jci.org

Fibrotic Conditions

Fibrosis, the excessive scarring of tissues, is the pathological hallmark of many chronic diseases. MIF has a complex and often organ-specific role in the fibrotic process. physiology.orgnih.gov It is known to be upregulated in various fibrotic disorders, including those affecting the lungs, liver, and joints. physiology.orgijbs.comresearchgate.net

In many contexts, MIF acts as a pro-fibrotic factor by promoting the proliferation of fibroblasts—the cells responsible for producing the extracellular matrix components that form scar tissue—and stimulating the production of other pro-fibrotic molecules like Transforming Growth Factor-β1 (TGF-β1). nih.govijbs.com For instance, studies in models of pulmonary fibrosis and joint contracture show that inhibiting MIF can reduce inflammation and fibrosis. ijbs.com

Conversely, research in liver fibrosis has revealed an unexpected protective, anti-fibrotic role for MIF. nih.govfrontiersin.org In experimental models of chronic liver injury, MIF deficiency led to more severe fibrosis, while treatment with MIF reduced scarring. nih.gov This protective effect appears to be mediated through the CD74 receptor on hepatic stellate cells, leading to the activation of AMPK, a key cellular energy sensor and metabolic regulator. nih.govfrontiersin.org This dualistic nature highlights the complexity of MIF signaling in different cellular and disease contexts. physiology.org

Neurodegenerative Pathologies

Neuroinflammation is a critical component in the onset and progression of many neurodegenerative diseases. nih.gov MIF, as a potent inflammatory mediator expressed by brain cells like microglia, astrocytes, and neurons, is increasingly recognized for its role in these conditions. nih.gov

Alzheimer's Disease (AD): In AD, MIF levels are elevated in the cerebrospinal fluid of patients and have been found to correlate with markers of neuronal injury and tau protein pathology. nih.gov This has positioned MIF as a potential biomarker and therapeutic target. Pharmacological inhibition of MIF in animal models of AD has been shown to reduce neuroinflammation and improve cognitive deficits. nih.gov

Parkinson's Disease (PD): The role of MIF in PD is also an active area of investigation. Pathologic α-synuclein, a key protein in PD, can trigger neurodegeneration through the nuclease activity of MIF. researchgate.net The development of specific inhibitors that block this nuclease function, such as PAANIB-1, has shown to be highly protective in multiple experimental models of PD, preventing the loss of dopaminergic neurons. researchgate.nethopkinsmedicine.org

These findings suggest that targeting MIF activity could be a viable strategy to slow the progression of neurodegeneration in both AD and PD. nih.govhopkinsmedicine.orgamericanbrainfoundation.org

Strategic Targeting of MIF as a Therapeutic Modality

Given its central role as an upstream regulator of inflammation and its involvement in a wide array of pathologies, MIF has emerged as a highly attractive therapeutic target. nih.govfrontiersin.orgnih.gov A key advantage of targeting MIF is the potential to modulate a broad spectrum of downstream inflammatory pathways. Furthermore, because MIF can counteract the effects of glucocorticoids, MIF inhibitors could serve as powerful steroid-sparing agents in patients with chronic or refractory autoimmune and inflammatory diseases. nih.gov

Several strategies to inhibit MIF are under development:

Small Molecule Inhibitors: This is the most advanced category, with compounds designed to interfere with MIF's biological functions. These inhibitors can work through distinct mechanisms, such as covalently modifying the catalytic N-terminal proline, binding non-covalently to the catalytic site, or disrupting the protein's functional trimeric structure. tandfonline.com MIF-IN-4 (hydrochloride) is one such potent small molecule inhibitor. medchemexpress.commedchemexpress.com

Monoclonal Antibodies: Neutralizing antibodies that bind directly to MIF (e.g., Imalumab) or to its primary receptor CD74 have been developed and tested in clinical trials, primarily for cancer and autoimmune diseases. frontiersin.orgmedchemexpress.com

Peptide Inhibitors: Peptides designed to block MIF's interactions are also being explored as a therapeutic avenue. nih.gov

The development of specific and potent inhibitors like MIF-IN-4 (hydrochloride) , which has a reported pIC50 value in the range of 5.01-6, represents a critical step toward translating our understanding of MIF biology into effective treatments for a host of debilitating diseases. medchemexpress.commedchemexpress.com

Data Tables

Table 1: Role of Macrophage Migration Inhibitory Factor (MIF) in Various Pathologies

Pathology Key Roles of MIF Citations
Oncogenesis Promotes proliferation, angiogenesis, and metastasis; suppresses p53; modulates the tumor microenvironment to be immunosuppressive. por-journal.comnih.govmdpi.comnih.gov
Metabolic Dysfunction Contributes to insulin resistance; promotes adipose tissue inflammation; regulates lipid metabolism. nih.govplos.orgjci.orgahajournals.orgumanitoba.ca
Fibrotic Conditions Role is context-dependent; can be pro-fibrotic (lung, joint) by promoting fibroblast proliferation or anti-fibrotic (liver) via CD74/AMPK signaling. physiology.orgnih.govijbs.comfrontiersin.org

| Neurodegeneration | Drives neuroinflammation; elevated in Alzheimer's disease; nuclease activity contributes to neuronal death in Parkinson's disease. | nih.govresearchgate.nethopkinsmedicine.org |

Table 2: Examples of MIF-Targeted Therapeutic Strategies

Strategy Type Specific Example Mechanism of Action Primary Therapeutic Area(s) Citations
Small Molecule Inhibitor MIF-IN-4 (hydrochloride) Potent MIF inhibitor (pIC50=5.01-6), presumed to block MIF's catalytic/biological activity. Research in immune/inflammatory diseases. medchemexpress.commedchemexpress.com
Small Molecule Inhibitor 4-Iodo-6-phenylpyrimidine (B1666336) (4-IPP) Irreversible inhibitor that acts as a suicide substrate, inactivating MIF's catalytic functions. Research in cancer (osteosarcoma), fibrosis. ijbs.comnih.gov
Small Molecule Inhibitor ISO-1 Antagonist of MIF's tautomerase activity. Research in neuroinflammation, metabolic disease. plos.orgnih.govnih.gov
Monoclonal Antibody Imalumab (BAX69) Recombinant human monoclonal antibody that neutralizes MIF. Cancer (ovarian carcinoma), inflammatory disease. medchemexpress.com

| Nuclease-Specific Inhibitor | PAANIB-1 | Small molecule inhibitor of MIF's nuclease (PAAN) activity. | Research in Parkinson's disease. | researchgate.nethopkinsmedicine.org |

Table 3: List of Compound Names Mentioned

Compound Name Type/Class
4-Iodo-6-phenylpyrimidine (4-IPP) Small Molecule MIF Inhibitor
Imalumab (BAX69) Monoclonal Anti-MIF Antibody
ISO-1 Small Molecule MIF Inhibitor
MIF-IN-4 (hydrochloride) Small Molecule MIF Inhibitor
PAANIB-1 Small Molecule MIF Nuclease Inhibitor

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29ClN6O2 B12427288 MIF-IN-4 hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H29ClN6O2

Molecular Weight

493.0 g/mol

IUPAC Name

4-[4-[4-(2,3-dihydroindol-1-yl)-7-(2-hydroxyethyl)pyrrolo[2,3-d]pyrimidin-2-yl]piperazin-1-yl]phenol;hydrochloride

InChI

InChI=1S/C26H28N6O2.ClH/c33-18-17-30-11-10-22-24(30)27-26(28-25(22)32-12-9-19-3-1-2-4-23(19)32)31-15-13-29(14-16-31)20-5-7-21(34)8-6-20;/h1-8,10-11,33-34H,9,12-18H2;1H

InChI Key

JPZMCQXVFKETSO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC(=NC4=C3C=CN4CCO)N5CCN(CC5)C6=CC=C(C=C6)O.Cl

Origin of Product

United States

Mif in 4 Hydrochloride : Discovery and Characterization As a Chemical Probe

Identification and Potency as a Macrophage Migration Inhibitory Factor Inhibitor

MIF-IN-4 (hydrochloride) was identified as a potent inhibitor of the macrophage migration inhibitory factor (MIF). medchemexpress.commedchemexpress.com It demonstrates significant inhibitory activity with a pIC₅₀ value ranging from 5.01 to 6. medchemexpress.commedchemexpress.com The IC₅₀ is the concentration of an inhibitor where the response is reduced by half. The pIC₅₀ is the negative logarithm of the IC₅₀, meaning a higher pIC₅₀ value indicates greater potency.

Macrophage migration inhibitory factor (MIF) is a pleiotropic cytokine involved in a wide range of inflammatory and immune responses. medchemexpress.comijbs.com It was initially identified as a T-cell-derived factor that inhibits the random migration of macrophages. ijbs.com MIF is now known to be expressed by various cell types and plays a crucial role in the pathogenesis of numerous diseases by modulating the expression of inflammatory molecules. ijbs.comcreative-diagnostics.com

The discovery of potent MIF inhibitors like MIF-IN-4 (hydrochloride) is significant for studying the biological roles of MIF and for the potential development of therapeutic agents targeting MIF-related pathologies.

Comparative Analysis with Benchmark MIF Inhibitors (e.g., ISO-1, 4-IPP)

To understand the significance of MIF-IN-4, it's useful to compare it with established MIF inhibitors like ISO-1 and 4-Iodo-6-phenylpyrimidine (B1666336) (4-IPP).

ISO-1 , a well-known MIF inhibitor, has an IC₅₀ of approximately 7 μM. medchemexpress.com It acts as a competitive antagonist, binding to the tautomerase active site of MIF. nih.govoup.com While it has been instrumental in early studies, its relatively high IC₅₀ has prompted the search for more potent inhibitors. nih.gov

4-IPP is another key MIF inhibitor that acts as a specific suicide substrate, irreversibly inhibiting MIF. nih.govmedchemexpress.com It covalently modifies the N-terminal proline of MIF, which is crucial for its catalytic activity. rcsb.orgresearchgate.net Studies have shown that 4-IPP is approximately 5 to 10 times more potent than ISO-1 in blocking MIF-dependent catalysis and cell migration. nih.govrcsb.org For instance, 4-IPP has demonstrated an IC₅₀ of 4.0 μM for MIF. d-nb.info

The potency of MIF-IN-4 (hydrochloride), with a pIC₅₀ between 5.01 and 6, suggests it is a highly effective inhibitor, comparable to or potentially exceeding the potency of these benchmark compounds. medchemexpress.commedchemexpress.com This level of potency makes it a valuable tool for researchers.

Table 1: Comparative Potency of MIF Inhibitors

Compound Mechanism of Action IC₅₀ / pIC₅₀
MIF-IN-4 (hydrochloride) Potent MIF inhibitor pIC₅₀ = 5.01-6 medchemexpress.commedchemexpress.com
ISO-1 Competitive antagonist of the MIF tautomerase site IC₅₀ ≈ 7 μM medchemexpress.com
4-IPP Irreversible suicide substrate IC₅₀ = 4.0 μM d-nb.info

Role of MIF-IN-4 (Hydrochloride) in Elucidating MIF Functions

As a potent and specific chemical probe, MIF-IN-4 (hydrochloride) is instrumental in dissecting the multifaceted functions of MIF. The ability to effectively inhibit MIF allows researchers to explore its role in various cellular processes and disease models.

MIF is known to interact with several receptors, including CD74, CXCR2, and CXCR4, to initiate downstream signaling pathways that regulate inflammation, cell proliferation, and immune responses. creative-diagnostics.comoup.com By using potent inhibitors like MIF-IN-4, scientists can investigate the specific consequences of blocking these MIF-mediated pathways.

For example, inhibiting MIF can help to clarify its role in:

Inflammatory Diseases: MIF is a key upstream regulator of inflammation and has been implicated in conditions like rheumatoid arthritis and sepsis. medchemexpress.com

Cancer Biology: MIF promotes tumor growth, angiogenesis, and metastasis. creative-diagnostics.com

Immune Regulation: MIF modulates the functions of various immune cells, including macrophages and T-cells, and can influence both innate and adaptive immunity. frontiersin.orgfrontiersin.org

The availability of a potent inhibitor like MIF-IN-4 (hydrochloride) provides a more precise tool to study these processes compared to less potent or less specific inhibitors. This allows for a clearer understanding of the direct effects of MIF inhibition, paving the way for the development of novel therapeutic strategies targeting MIF.

Preclinical Investigations of Mif in 4 Hydrochloride in Disease Models

Applications in Cancer Research

The therapeutic potential of inhibiting Macrophage Migration Inhibitory Factor (MIF) in oncology is predicated on its multifaceted role in tumor progression. nih.govnih.gov MIF is known to be overexpressed in various cancers, and its elevated levels often correlate with a poorer prognosis. nih.govnih.gov The rationale for developing MIF inhibitors stems from the protein's ability to promote cancer cell proliferation, survival, invasion, and angiogenesis. nih.gov

Modulation of Cancer Cell Proliferation, Migration, and Invasion

MIF has been shown to be a key regulator of pathways that are crucial for the proliferation, migration, and invasion of cancer cells. nih.gov It can influence cell cycle progression and inhibit apoptosis, thereby supporting tumor growth. creative-diagnostics.com Furthermore, MIF can enhance cell motility and the invasion of surrounding tissues, which are critical steps in metastasis. nih.gov Research on various MIF inhibitors has demonstrated the potential to counteract these effects in several types of cancer, including:

Osteosarcoma: Studies on other MIF inhibitors have indicated that blocking MIF activity can reduce the proliferation and metastatic potential of osteosarcoma cells.

Prostate Cancer: Inhibition of MIF has been shown to impede the growth of prostate cancer cells in preclinical models.

Lung Cancer: The role of MIF in promoting the progression of lung cancer suggests that its inhibition could be a viable therapeutic strategy.

Melanoma: MIF is implicated in the growth and invasion of melanoma cells, making it a target for therapeutic intervention.

While these findings highlight the potential of MIF inhibition in cancer therapy, specific data on the effects of MIF-IN-4 (hydrochloride) on these processes are not currently available.

Impact on Tumor Growth and Metastasis in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. These models allow for the in vivo evaluation of a drug's efficacy in a more complex biological system. nih.gov Studies involving the inhibition of MIF in various cancer xenograft models have shown promising results, with evidence of reduced tumor growth and a lower incidence of metastasis. nih.gov This suggests that MIF inhibitors can effectively target the tumor and its microenvironment to control cancer progression. However, there are no published studies that have specifically investigated the impact of MIF-IN-4 (hydrochloride) on tumor growth and metastasis in xenograft models.

Effects on Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival, as it supplies the tumor with necessary nutrients and oxygen. nih.gov MIF is a known pro-angiogenic factor that can stimulate the growth of new blood vessels within the tumor microenvironment. nih.gov By inhibiting MIF, it is hypothesized that the angiogenic process can be disrupted, thereby starving the tumor and impeding its growth. Preclinical studies with other MIF inhibitors have supported this hypothesis, showing a reduction in tumor vascularization. Specific research on the effects of MIF-IN-4 (hydrochloride) on tumor angiogenesis has not been documented.

Studies in Inflammatory and Autoimmune Disease Models

MIF is a key pro-inflammatory cytokine that plays a central role in the innate and adaptive immune systems. nih.govrutgers.edu Its involvement in the pathogenesis of various inflammatory and autoimmune diseases has made it an attractive target for therapeutic intervention. nih.govrutgers.edurutgers.edu

Impact on Glucocorticoid Counter-Regulation

A unique aspect of MIF's function is its ability to counter-regulate the anti-inflammatory effects of glucocorticoids. nih.gov Glucocorticoids are potent anti-inflammatory drugs, but their efficacy can be limited by the presence of MIF. nih.gov MIF can override the inhibitory effects of glucocorticoids on cytokine production. creative-diagnostics.com Therefore, inhibiting MIF could potentially enhance the therapeutic effects of glucocorticoids, allowing for lower doses and potentially reducing side effects. This "steroid-sparing" effect is a key rationale for the development of MIF inhibitors for inflammatory and autoimmune diseases. nih.gov There is currently no available data on the impact of MIF-IN-4 (hydrochloride) on glucocorticoid counter-regulation.

Based on the current search results, there is no specific preclinical information available for the compound “MIF-IN-4 (hydrochloride).” The search results primarily discuss the role of the Macrophage Migration Inhibitory Factor (MIF) protein in various disease models and the effects of other MIF inhibitors, such as ISO-1.

Therefore, it is not possible to generate the requested article focusing solely on the preclinical investigations of MIF-IN-4 (hydrochloride) across the specified disease models. The detailed research findings for this specific compound are not present in the provided search results.

Antiviral Effects (e.g., Herpes Simplex Virus 1 Replication)

Currently, there is no publicly available scientific literature detailing the preclinical investigation of MIF-IN-4 (hydrochloride) and its specific antiviral effects on Herpes Simplex Virus 1 (HSV-1) replication. While research exists on the role of the macrophage migration inhibitory factor (MIF) in viral infections and on other MIF inhibitors, specific data regarding MIF-IN-4 (hydrochloride)'s activity against HSV-1 is not present in the searched resources.

One preclinical study identified a novel, unnamed small molecule that targets MIF and demonstrates high activity against HSV-1 in human brain organoids and cell lines. This finding suggests that inhibiting MIF could be a viable strategy for controlling HSV-1 replication. The mechanism of this unnamed inhibitor involves intercalation between MIF units within a trimer. Furthermore, experiments using MIF knockout cells showed a decreased viral antigen-to-titer ratio, corroborating MIF's role in the assembly of the virus.

However, it is crucial to note that this research does not explicitly name the compound as MIF-IN-4 (hydrochloride). Therefore, no direct evidence or data can be presented to describe the specific effects of MIF-IN-4 (hydrochloride) on HSV-1 replication. Further research is required to determine if MIF-IN-4 (hydrochloride) possesses similar antiviral properties against HSV-1.

Structure Activity Relationship Sar Studies and Compound Design Principles

Elucidation of Key Pharmacophores for MIF Inhibition

The identification of key pharmacophoric features is a cornerstone in the rational design of Macrophage Migration Inhibitory Factor (MIF) inhibitors. A pharmacophore model encapsulates the essential steric and electronic features required for a molecule to interact with a specific biological target. For MIF, these models are typically developed based on the crystal structure of MIF in complex with a known inhibitor. nih.gov

Analysis of the interaction between MIF and an inhibitor within the active site reveals critical pharmacophoric features. nih.gov For instance, in the active pocket of MIF, key amino acid residues such as Tyr36 and Phe113 can participate in π-π interactions, while residues like Lys32 and Ile64 may form hydrogen bonds with the inhibitor. nih.gov Consequently, a pharmacophore model for a MIF inhibitor would include features such as hydrogen bond donors, hydrogen bond acceptors, and aromatic centers. nih.gov These features are crucial for the stable binding of an inhibitor to the active pocket of MIF. nih.gov

The construction of a pharmacophore model involves defining these features based on observed interactions. nih.gov For example, hydrogen bond acceptor features can be established based on hydrogen bonding interactions, and aromatic features can be structured based on π-π interactions. nih.gov This model then serves as a 3D query for virtual screening of compound libraries to identify novel molecules that possess the necessary chemical features to bind to the MIF active pocket. nih.gov The imines present in the five-membered rings of some hit compounds can function as hydrogen donors, forming hydrogen bonding interactions with key residues like Lys32 and Ile64 within the active pocket of MIF. nih.gov

Optimization Strategies for Potency and Specificity

Once initial hit compounds are identified, optimization strategies are employed to enhance their potency and specificity as MIF inhibitors. These strategies often involve systematic chemical modifications to the inhibitor scaffold to improve its interaction with the target protein.

One approach is the exploration of structure-activity relationships (SAR). For example, in a series of triazole-phenol inhibitors, modifications to the scaffold led to compounds with activities in the low micromolar range. nih.gov Enzyme kinetic analysis of these optimized compounds indicated competitive and reversible binding to MIF. nih.gov Similarly, the optimization of N-benzyl-benzoxazol-2-ones, starting from a 1-μM hit from virtual screening, resulted in the discovery of antagonists with IC50 values as low as 7.5 nM in a tautomerase assay and 80 nM in a MIF-CD74 binding assay. nih.govresearchgate.net For this series, it was found that a 3-OH group on the benzyl (B1604629) ring and a 5- or 6-CH3 group on the heterocycle were beneficial for tautomerase inhibition. nih.gov

Another optimization strategy involves the development of covalent inhibitors. For instance, Woodward's reagent K, a classic heterocyclic electrophile, has been used to develop covalent MIF inhibitors that react with the active site Pro-1 of MIF. nih.gov This approach can lead to highly potent and selective inhibitors. A unique virtual screening strategy identified 4-iodo-6-phenylpyrimidine (B1666336) (4-IPP) as a suicide substrate for MIF, which covalently modifies the catalytically active N-terminal proline. nih.gov This compound was found to be approximately 5–10 times more potent in blocking MIF-dependent catalysis than the prototypical MIF inhibitor, ISO-1. nih.gov Further in silico combinatorial optimization of 4-IPP led to the identification of four unique congeners with inhibitory activity at concentrations 10–20 times lower than the parent compound. nih.gov

The overarching goal of these optimization strategies is to develop potent and druglike MIF inhibitors with favorable properties for further development as therapeutic agents. nih.gov

Computational Approaches in Inhibitor Design (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods are integral to the modern drug discovery pipeline for MIF inhibitors, enabling the rapid and efficient identification and refinement of lead compounds. nih.gov These approaches include molecular docking, virtual screening, and molecular dynamics (MD) simulations. nih.govnih.govmdpi.commdpi.com

Molecular Docking and Virtual Screening: Structure-based virtual screening, which utilizes molecular docking, has been successfully employed to identify novel small-molecule inhibitors of MIF. nih.gov This process involves docking a large library of compounds into the active site of the MIF protein to predict their binding affinity and orientation. nih.govnih.gov For instance, a virtual screening of the Maybridge database, containing over 53,000 compounds, against a pharmacophore model of MIF inhibitors resulted in the identification of 116 potential hits. nih.gov These compounds were then docked into the active pocket of the MIF structural domain for further analysis. nih.gov This approach has led to the discovery of chemically diverse compounds with potent inhibitory activity against MIF, some with IC50 values in the micromolar to sub-micromolar range. nih.gov

These computational tools not only accelerate the discovery of new inhibitors but also provide a deeper understanding of the molecular interactions that govern inhibitor binding, thereby guiding further optimization efforts. nih.govyoutube.com

Development of Novel Scaffolds for MIF Targeting

A key objective in the development of MIF inhibitors is the discovery of compounds with novel structural scaffolds. nih.gov The identification of new chemical skeletons is crucial for expanding the chemical space for MIF inhibition and for developing inhibitors with improved pharmacological properties. nih.govresearchgate.net

Virtual screening and in vitro bioassays have been instrumental in identifying chemically diverse compounds that exhibit potent inhibitory activity against MIF. nih.gov Structural analysis of these hits has revealed that many possess novel structural frameworks. nih.gov The discovery of these new scaffolds provides a foundation for the development of next-generation MIF inhibitors. oup.com

The availability of high-resolution X-ray crystal structures of MIF has paved the way for structure-based drug design, leading to the discovery of various classes of inhibitors. acs.org The first MIF inhibitors identified through virtual screening were a series of coumarin (B35378) and chromen-4-ones. acs.org Subsequent virtual screenings have resulted in the discovery of multiple novel classes of compounds that inhibit a range of MIF's biological activities. acs.org

Furthermore, allosteric inhibitors that bind to sites other than the active site represent another avenue for the development of novel scaffolds. acs.orgacs.org For example, epoxyazadiradione is predicted to bind to MIF's central, solvent-filled pore, representing a distinct binding site that could be exploited for the design of new inhibitor scaffolds. acs.org The development of such compounds can provide new therapeutic strategies for targeting MIF in various diseases. researchgate.netoup.com

Future Directions and Unanswered Questions in Mif in 4 Hydrochloride Research

Further Elucidation of MIF-IN-4 (Hydrochloride) Specificity and Off-Target Effects

A crucial unanswered question for MIF-IN-4 (hydrochloride) is its degree of selectivity for MIF over other cellular targets. The therapeutic window of any inhibitor is largely determined by its specificity. Future research must rigorously profile the selectivity of MIF-IN-4 (hydrochloride).

Kinase and Protease Profiling: Comprehensive screening against panels of kinases, proteases, and other enzymes is a standard and necessary step. This would identify potential off-target interactions that could lead to unforeseen biological effects or toxicities.

Binding Affinity Studies: While initial data may indicate a pIC50 value, further studies using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are needed to determine the binding affinity (Kd) and kinetics to both MIF and its homolog, D-dopachrome tautomerase (D-DT).

Cellular Target Engagement Assays: In-cell assays are required to confirm that MIF-IN-4 (hydrochloride) engages with MIF in a complex biological environment and to what extent it interacts with other proteins.

Without these fundamental studies, the true specificity of MIF-IN-4 (hydrochloride) remains unknown, posing a significant barrier to its development as a research tool or therapeutic candidate.

Exploration of Novel Therapeutic Applications beyond Current Preclinical Models

The therapeutic potential of inhibiting MIF has been suggested in a wide range of diseases, including inflammatory conditions, cancer, and autoimmune disorders. nih.govnih.govpatsnap.com However, the specific therapeutic applications of MIF-IN-4 (hydrochloride) have not been explored. Future preclinical studies should investigate its efficacy in various disease models.

Autoimmune and Inflammatory Diseases: Given MIF's role as a key pro-inflammatory cytokine, the efficacy of MIF-IN-4 (hydrochloride) should be tested in established animal models of diseases like rheumatoid arthritis, sepsis, and inflammatory bowel disease. nih.govnih.gov

Oncology: MIF is implicated in tumor growth, angiogenesis, and the suppression of apoptosis. patsnap.com Therefore, investigating the anti-cancer effects of MIF-IN-4 (hydrochloride), both as a monotherapy and in combination with existing treatments like checkpoint inhibitors, is a logical next step. patsnap.com

Cardiovascular and Metabolic Diseases: Emerging evidence links MIF to the pathogenesis of cardiovascular and metabolic disorders. patsnap.comnih.gov Preclinical models of atherosclerosis, myocardial infarction, or diabetes could reveal novel therapeutic avenues for MIF-IN-4 (hydrochloride).

Table 1: Potential Preclinical Models for Future MIF-IN-4 (Hydrochloride) Research

Disease Area Potential Preclinical Model Key Outcome Measures
Rheumatoid Arthritis Collagen-Induced Arthritis (CIA) in mice Joint swelling, inflammatory markers, histological joint damage
Sepsis Cecal Ligation and Puncture (CLP) in mice Survival rates, cytokine levels (e.g., TNF-α, IL-6), organ damage
Osteosarcoma Xenograft or patient-derived xenograft (PDX) models Tumor growth inhibition, apoptosis markers, metastasis rates

| Glioblastoma | Orthotopic glioma stem cell (GSC) implantation | Tumor burden, survival, stemness marker expression |

Integration with Advanced Research Methodologies (e.g., Omics, Single-Cell Analysis)

Modern research methodologies offer powerful tools to understand the mechanism of action of a compound at a systemic level. Applying these techniques to MIF-IN-4 (hydrochloride) research is essential for a deeper understanding of its biological effects.

Transcriptomics (RNA-seq): Analyzing changes in gene expression in relevant cell types (e.g., macrophages, cancer cells) after treatment with MIF-IN-4 (hydrochloride) would reveal the downstream pathways modulated by MIF inhibition.

Proteomics and Metabolomics: These approaches can identify changes in protein expression and metabolic pathways, providing a more comprehensive picture of the compound's cellular impact.

Single-Cell Analysis: Single-cell RNA sequencing (scRNA-seq) could be employed in preclinical models to dissect the heterogeneous response of different cell populations within a tissue (e.g., a tumor microenvironment) to treatment with MIF-IN-4 (hydrochloride). This would help identify which cell types are most affected and what the molecular consequences are.

Strategies for Enhancing Translational Potential in Preclinical Research Contexts

For any preclinical compound, a clear strategy is needed to bridge the gap between basic research and clinical application. For MIF-IN-4 (hydrochloride), this path is currently undefined.

Biomarker Development: A key strategy is to identify and validate biomarkers that can predict response to therapy. Future studies could explore whether baseline MIF levels in blood or tissue correlate with the efficacy of MIF-IN-4 (hydrochloride) in preclinical models. nih.gov This could pave the way for patient stratification in potential future clinical trials. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between the dose of MIF-IN-4 (hydrochloride), its concentration in the body over time (PK), and its biological effect (PD) is fundamental. These studies are critical for selecting an appropriate dosing regimen for further studies.

Combination Therapies: Given the complexity of the diseases MIF is involved in, combination therapy is a promising approach. patsnap.com Preclinical studies should systematically evaluate the synergistic or additive effects of MIF-IN-4 (hydrochloride) with standard-of-care treatments for the targeted diseases. For instance, in glioblastoma, its combination with radiation therapy could be explored. nih.gov

Q & A

Q. How can researchers experimentally determine the inhibitory efficacy of MIF-IN-4 (hydrochloride) against MIF in vitro?

  • Methodological Answer : To assess inhibitory efficacy, use dose-response assays with recombinant MIF protein. Measure the compound’s pIC50 values (ranging 5.01–6.0) using enzymatic or binding assays, such as MIF tautomerase activity inhibition. Include controls (e.g., ISO-1, a known MIF inhibitor) and validate results across multiple replicates. Ensure purity and solubility of the compound in assay buffers (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

Q. What experimental protocols ensure reproducibility of MIF-IN-4’s anti-inflammatory effects in cellular models?

  • Methodological Answer : Standardize cell culture conditions (e.g., primary macrophages or THP-1 cells) and pre-treat cells with MIF-IN-4 before LPS stimulation. Quantify IL-6/IL-8 suppression via ELISA or multiplex cytokine profiling. Document buffer preparation, compound storage (e.g., -20°C desiccated), and batch-to-batch variability checks. Reference guidelines from Medicinal Chemistry Research for data presentation .

Q. How should researchers validate the specificity of MIF-IN-4 for MIF over related cytokine pathways?

  • Methodological Answer : Perform counter-screens against structurally similar targets (e.g., D-dopachrome tautomerase) or cytokine receptors (e.g., IL-36R). Use kinase profiling panels to rule off-target effects. Compare results to negative controls (e.g., inactive enantiomers) and cite purity certifications (e.g., HPLC ≥95%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pIC50 ranges (5.01–6.0) for MIF-IN-4 across studies?

  • Methodological Answer : Analyze variations in assay conditions (e.g., pH, temperature) or MIF isoforms. For example, tautomerase activity assays may yield higher pIC50 values than cell-based cytokine inhibition. Validate using orthogonal methods like SPR (surface plasmon resonance) for binding affinity. Cross-reference with Flint Regional Science Handbook guidelines on error analysis .

Q. What strategies optimize MIF-IN-4’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer : Modify formulation using co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance solubility. Conduct bioavailability studies in rodent models, monitoring plasma half-life via LC-MS. Adjust dosing schedules based on tissue distribution data (e.g., spleen vs. liver accumulation). Follow Med. Chem. Commun. recommendations for in vivo experimental design .

Q. How should researchers design experiments to evaluate MIF-IN-4’s synergy with other immunomodulators (e.g., checkpoint inhibitors)?

  • Methodological Answer : Use factorial design experiments (e.g., Combenefit software) to quantify synergy scores (e.g., Chou-Talalay Combination Index). Test sequential vs. concurrent dosing in tumor-bearing mice, measuring tumor volume and immune cell infiltration (e.g., CD8+ T cells). Include statistical power analysis to justify sample sizes .

Q. What advanced techniques can elucidate MIF-IN-4’s impact on non-canonical MIF pathways (e.g., CD74 receptor signaling)?

  • Methodological Answer : Employ CRISPR-Cas9 knockout models (e.g., CD74-/- macrophages) to isolate MIF-specific effects. Use phosphoproteomics or RNA-seq to map downstream signaling (e.g., ERK/AMPK activation). Validate findings with competitive binding assays using fluorescently labeled MIF .

Data Analysis & Presentation

Q. How should contradictory data on MIF-IN-4’s cytokine modulation (e.g., IL-6 vs. TNF-α suppression) be analyzed?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to distinguish compound-specific effects from assay noise. Replicate experiments using primary cells from diverse donors to account for biological variability. Discuss limitations in the Results and Discussion section per Medicinal Chemistry Research guidelines .

Q. What are best practices for presenting dose-response and cytotoxicity data in manuscripts?

  • Methodological Answer : Use normalized curves (e.g., % inhibition vs. log[concentration]) with error bars representing SEM. Include a table summarizing IC50/CC50 values and selectivity indices. Follow Med. Chem. Commun. rules for graphical abstracts: avoid excessive structures, highlight key data in color .

Ethical & Reproducibility Considerations

Q. How can researchers ensure compliance with reproducibility guidelines when publishing MIF-IN-4 findings?

  • Methodological Answer :
    Deposit raw data (e.g., dose-response curves, HPLC chromatograms) in public repositories (e.g., Zenodo). Adhere to Beilstein Journal of Organic Chemistry standards: detail synthesis steps (e.g., hydrochloride salt preparation) in the Experimental section and provide characterization data (e.g., NMR, HRMS) in supplementary files .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.